
Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H16ClNO3. It is a derivative of benzoic acid and pyrrolidine, and it is commonly used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride typically involves the esterification of 4-(pyrrolidine-3-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(piperidine-3-carbonyl)benzoate: Similar structure but with a piperidine ring instead of pyrrolidine.
Methyl 4-(morpholine-3-carbonyl)benzoate: Contains a morpholine ring, offering different chemical properties and reactivity.
Methyl 4-(pyrrolidine-2-carbonyl)benzoate: Similar but with the carbonyl group at a different position on the pyrrolidine ring
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
methyl 4-(pyrrolidine-3-carbonyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H15NO3.ClH/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11;/h2-5,11,14H,6-8H2,1H3;1H |
InChI Key |
AQHFRWDVPNGTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-yl)-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13263639.png)
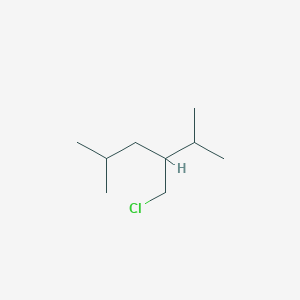
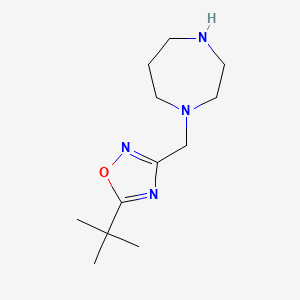
amine](/img/structure/B13263670.png)
![2-[(2-Ethylbutyl)amino]-N,N-dimethylacetamide](/img/structure/B13263672.png)
![1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13263674.png)

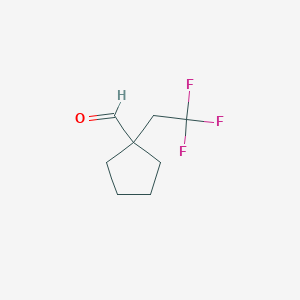
![2-{[(5-Bromothiophen-2-yl)methyl]amino}butan-1-ol](/img/structure/B13263684.png)
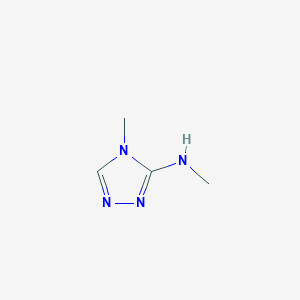

![Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B13263694.png)
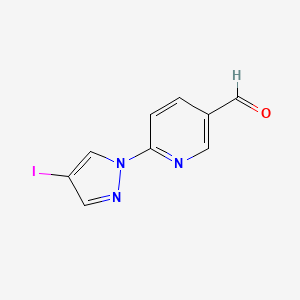
![(3R)-N,N-Dimethyl-3-[(propan-2-yl)amino]butanamide](/img/structure/B13263712.png)
